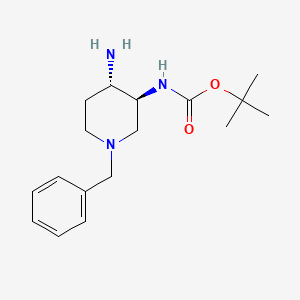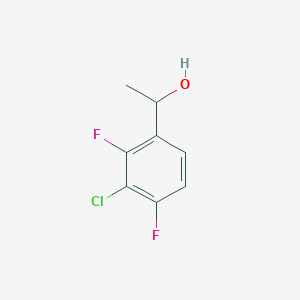
1-(3-Chloro-2,4-difluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2,4-difluorophenyl)ethanol is a chiral compound with significant importance in the pharmaceutical industry. It is a key intermediate in the synthesis of various drugs, including ticagrelor, an anticoagulant used to prevent thrombotic events in patients with acute coronary syndromes . The compound is characterized by its unique structure, which includes a chlorinated and difluorinated phenyl ring attached to an ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Chloro-2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction can be achieved using various methods, including chemical and biocatalytic approaches. A common chemical method involves the use of oxazaborolidine as the reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods: In industrial settings, biocatalytic processes are often preferred due to their eco-friendly nature and high enantioselectivity. Ketoreductases (KREDs) are commonly used enzymes for this purpose. For instance, ChKRED20 has been shown to catalyze the reduction of the ketone precursor with excellent stereoselectivity (>99% ee). Mutants of ChKRED20, such as L205A, have been developed to enhance the enzyme’s activity and stability, allowing for efficient production of the desired chiral alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: As mentioned, the reduction of the ketone precursor to the alcohol is a key reaction.
Substitution: The phenyl ring can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used in chemical reductions, while biocatalytic reductions use enzymes like KREDs.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Chloro-2,4-difluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: As an intermediate in drug synthesis, it is crucial for producing pharmaceuticals like ticagrelor.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)ethanol primarily involves its role as an intermediate in drug synthesis. In the case of ticagrelor, the compound undergoes further chemical transformations to form the active drug, which then acts as a P2Y12 receptor antagonist. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events .
Comparaison Avec Des Composés Similaires
1-(3,4-Difluorophenyl)ethanol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-(3-Chloro-4-fluorophenyl)ethanol: Similar structure but with a different fluorine substitution pattern.
1-(3-Chloro-2-fluorophenyl)ethanol: Another closely related compound with a different fluorine substitution pattern.
Uniqueness: 1-(3-Chloro-2,4-difluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable as an intermediate in the synthesis of specific pharmaceuticals like ticagrelor .
Propriétés
Formule moléculaire |
C8H7ClF2O |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
1-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |
Clé InChI |
MBEJMEMNJUHHKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)F)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



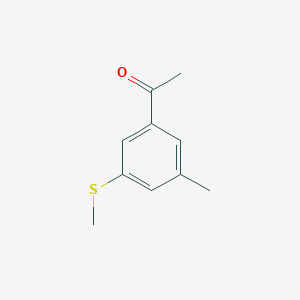
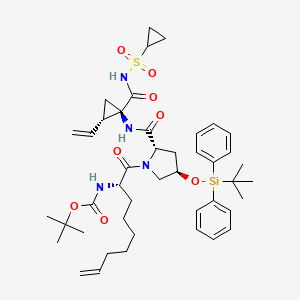
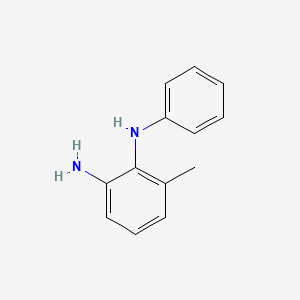


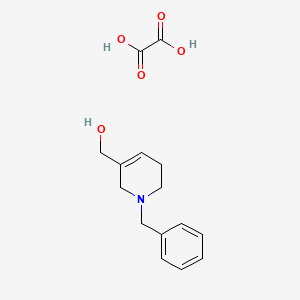
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
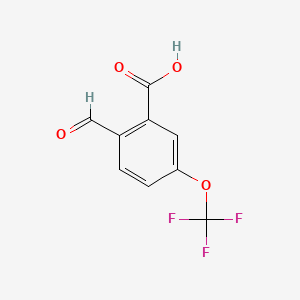
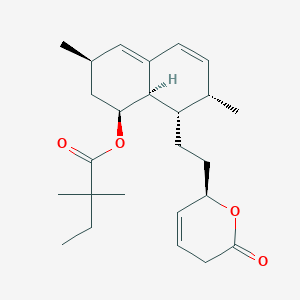
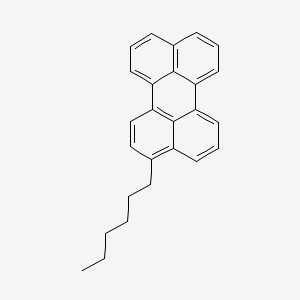
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
